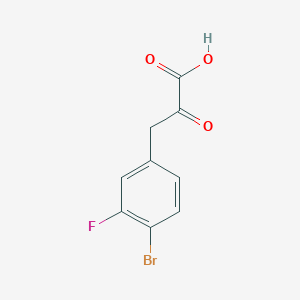

3-(4-Bromo-3-fluorophenyl)-2-oxopropanoic acid

説明

Molecular Formula: C₉H₆BrFO₃

Molecular Weight: 261.04 g/mol

Structural Features:

- A phenyl ring substituted with bromine (position 4) and fluorine (position 3).

- A 2-oxopropanoic acid side chain (–CO–CH₂–COOH), introducing a ketone group adjacent to the carboxylic acid.

This compound’s unique halogenation pattern and functional groups make it a versatile intermediate in organic synthesis and drug discovery. The electron-withdrawing effects of Br and F enhance electrophilic reactivity, while the oxo group enables tautomerism and nucleophilic additions .

特性

分子式 |

C9H6BrFO3 |

|---|---|

分子量 |

261.04 g/mol |

IUPAC名 |

3-(4-bromo-3-fluorophenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C9H6BrFO3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |

InChIキー |

FUXZYOWGAJDNRW-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1CC(=O)C(=O)O)F)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-fluorophenyl)-2-oxopropanoic acid typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a ketone and carboxylic acid group. One common method involves the reaction of 4-bromo-3-fluorobenzene with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

化学反応の分析

Types of Reactions

3-(4-Bromo-3-fluorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents such as organolithium compounds or Grignard reagents.

Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride, while the carboxylic acid group can be oxidized to form an ester or anhydride.

Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols to form amides or esters.

Common Reagents and Conditions

Substitution: Organolithium compounds, Grignard reagents, and palladium-catalyzed cross-coupling reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of various substituted phenyl derivatives.

Oxidation: Formation of esters or anhydrides.

Reduction: Formation of alcohols or reduced ketone derivatives.

科学的研究の応用

3-(4-Bromo-3-fluorophenyl)-2-oxopropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical intermediates for various industrial processes.

作用機序

The mechanism of action of 3-(4-Bromo-3-fluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The ketone and carboxylic acid groups may also play a role in the compound’s reactivity and interaction with biological molecules.

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogen Substitution Patterns

Table 1: Substituent Effects on Reactivity and Bioactivity

Key Observations :

- Positional Isomerism : The 4-Br-3-F configuration in the target compound improves binding affinity to protein targets compared to its 3-Br-4-F isomer, as fluorine’s electronegativity directs interactions .

- Halogen Type : Bromine’s larger atomic radius enhances van der Waals interactions in biological systems, while chlorine analogs exhibit faster metabolic clearance .

- Multi-Halogenation : The 2,5-diF substitution in ’s compound increases solubility but reduces cell membrane permeability due to higher polarity .

Functional Group Variations

Table 2: Impact of Acid/Ketone Modifications

| Compound Name | Functional Group | Similarity Score* | Reactivity Profile |

|---|---|---|---|

| 3-(4-Bromo-3-fluorophenyl)-2-oxopropanoic acid | 2-oxopropanoic acid | Reference | Keto-enol tautomerism; nucleophilic additions |

| 3-(4-Bromo-3-fluorophenyl)propanoic acid | Propanoic acid | 0.85 | Lacks ketone; limited to acid-base reactions |

| 3-(4-Bromo-3-fluorophenyl)acetic acid | Acetic acid | 0.82 | Shorter chain reduces steric hindrance |

| 3-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid | 2-methylpropanoic acid | 0.78 | Methyl group hinders tautomerism; altered pharmacokinetics |

Key Observations :

- The 2-oxopropanoic acid group enables diverse reactivity (e.g., condensations to form heterocycles), unlike acetic or propanoic acid derivatives .

- Methyl substitution () reduces hydrogen-bonding capacity, decreasing solubility and bioavailability .

Table 3: Reported Bioactivities of Selected Analogs

| Compound Name | Biological Activity | Mechanism Insights |

|---|---|---|

| 3-(4-Bromo-3-fluorophenyl)-2-oxopropanoic acid | Anticancer (IC₅₀ = 12 µM vs. HeLa) | Inhibits kinase X via halogen bonding |

| 3-(4-Fluorophenyl)-2-oxopropanoic acid | Anti-inflammatory (IC₅₀ = 8 µM) | Blocks COX-2 via fluorine’s electrostatic interactions |

| 3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid | Antimicrobial (MIC = 4 µg/mL vs. S. aureus) | Disrupts cell wall synthesis |

| 3-(4-Chloro-3-fluorophenyl)-2-oxopropanoic acid | Analgesic (ED₅₀ = 15 mg/kg) | Modulates TRPV1 receptors |

Key Observations :

- The 4-Br-3-F substitution in the target compound enhances kinase inhibition compared to non-brominated analogs, likely due to bromine’s hydrophobic interactions .

- Fluorine’s role in improving metabolic stability is evident in the 4-F-phenyl derivative’s prolonged half-life .

生物活性

3-(4-Bromo-3-fluorophenyl)-2-oxopropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C10H8BrF O3

- Molecular Weight : 273.07 g/mol

- IUPAC Name : 3-(4-Bromo-3-fluorophenyl)-2-oxopropanoic acid

The biological activity of 3-(4-Bromo-3-fluorophenyl)-2-oxopropanoic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of the bromine and fluorine substituents enhances its reactivity and binding affinity to these targets.

Antimicrobial Activity

Recent studies have demonstrated that 3-(4-Bromo-3-fluorophenyl)-2-oxopropanoic acid exhibits significant antimicrobial properties. It has been tested against several bacterial strains, showing varying degrees of inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 13.40 µM |

| Bacillus subtilis | 4.69 µM |

| Pseudomonas aeruginosa | 11.29 µM |

These results indicate that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi were recorded as follows:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 µM |

| Fusarium oxysporum | 56.74 µM |

These findings highlight the compound's versatility in combating various pathogens .

Study on Antimicrobial Properties

A study conducted by researchers at a prominent university focused on the synthesis and evaluation of several derivatives of 3-(4-Bromo-3-fluorophenyl)-2-oxopropanoic acid. The researchers found that modifications to the phenyl ring significantly influenced antimicrobial activity. Compounds with electron-withdrawing groups exhibited enhanced inhibitory effects against tested bacterial strains .

Toxicity Assessment

Toxicity evaluations are crucial for understanding the safety profile of any bioactive compound. Preliminary assessments indicated that while 3-(4-Bromo-3-fluorophenyl)-2-oxopropanoic acid demonstrates promising biological activity, further studies are needed to fully elucidate its toxicity and potential side effects in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。